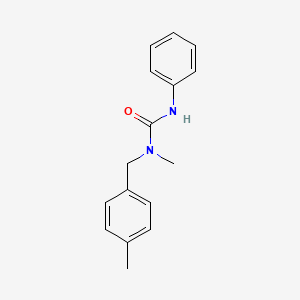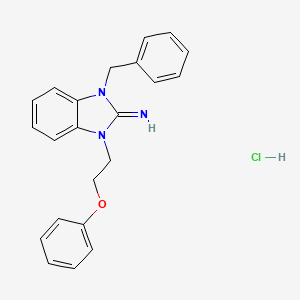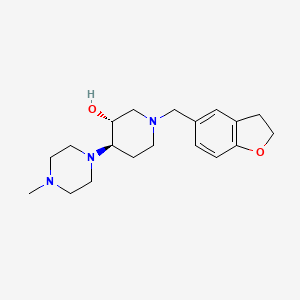
N-methyl-N-(4-methylbenzyl)-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(4-methylbenzyl)-N'-phenylurea, also known as S107, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of cardiology. S107 is a selective inhibitor of the ryanodine receptor (RyR), which is a calcium release channel found in the sarcoplasmic reticulum of cardiac and skeletal muscle cells. The RyR plays a critical role in regulating calcium signaling in these cells, and its dysfunction has been implicated in various cardiovascular diseases, including heart failure and arrhythmias.
Mécanisme D'action
N-methyl-N-(4-methylbenzyl)-N'-phenylurea selectively inhibits the RyR by binding to a specific site on the receptor. This prevents the release of calcium from the sarcoplasmic reticulum, which is a critical step in calcium signaling in cardiac and skeletal muscle cells. By inhibiting the RyR, this compound restores calcium homeostasis and improves contractile function in cardiac cells.
Biochemical and Physiological Effects:
In addition to its effects on calcium signaling, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to reduce oxidative stress and inflammation in cardiac cells, which are both implicated in the pathogenesis of cardiovascular diseases. This compound has also been shown to improve mitochondrial function, which is critical for energy production in cardiac cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-methyl-N-(4-methylbenzyl)-N'-phenylurea is its selectivity for the RyR, which minimizes off-target effects. It is also relatively easy to synthesize and purify, which makes it a convenient tool for laboratory experiments. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-methyl-N-(4-methylbenzyl)-N'-phenylurea. One area of interest is its potential applications in the treatment of heart failure and arrhythmias in humans. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in these conditions. Another area of interest is the development of more potent and selective RyR inhibitors based on the structure of this compound. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, particularly its effects on mitochondrial function and oxidative stress.
Méthodes De Synthèse
The synthesis of N-methyl-N-(4-methylbenzyl)-N'-phenylurea involves the reaction of N-methyl-N-(4-methylbenzyl)amine with phenyl isocyanate in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final compound.
Applications De Recherche Scientifique
N-methyl-N-(4-methylbenzyl)-N'-phenylurea has been extensively studied for its potential therapeutic applications in various cardiovascular diseases. In particular, it has been shown to be effective in restoring calcium homeostasis in cardiac cells, which is disrupted in heart failure and arrhythmias. This compound has also been shown to improve contractile function and reduce arrhythmogenicity in animal models of heart failure and arrhythmias.
Propriétés
IUPAC Name |
1-methyl-1-[(4-methylphenyl)methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-13-8-10-14(11-9-13)12-18(2)16(19)17-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKOENPMRBRJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4997697.png)
![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B4997698.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4997701.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[(3,4-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4997713.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4997719.png)



![ethyl 4-{[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B4997786.png)

![ethyl (2-bromo-4-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4997796.png)
![3-[(3,5-dibromo-2-pyridinyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4997798.png)
![4-chloro-2-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B4997799.png)
![9-[2-(4-bromophenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4997801.png)